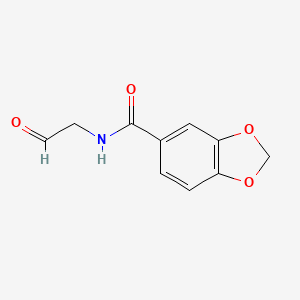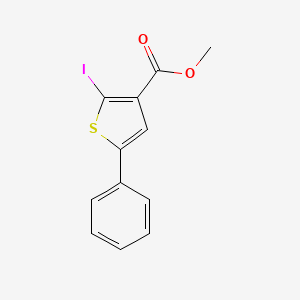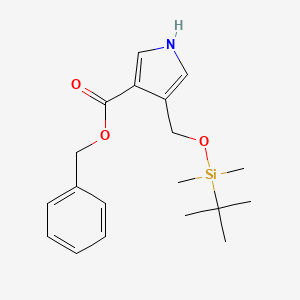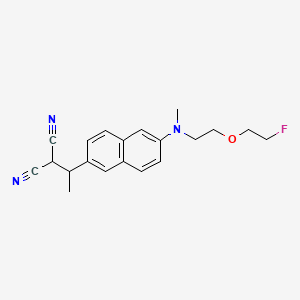
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile is a compound known for its applications in molecular imaging and as a biomarker. It is used in positron emission tomography (PET) imaging probes for neurodegenerative diseases such as Alzheimer’s disease . This compound is highly hydrophobic, viscosity-sensitive, and solvent-sensitive, making it suitable for various scientific research applications .
Métodos De Preparación
The synthesis of 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile involves several steps. One of the key methods includes the radiofluorination of a tosyloxy precursor with potassium fluoride and Kryptofix 2.2.2. This process yields chemically and radiochemically pure products in high radiochemical yields . The product is then isolated by column chromatography on silica gel, eluted with a mixture of hexane and ethyl acetate .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including substitution and radiofluorination. Common reagents used in these reactions include potassium fluoride and Kryptofix 2.2.2 . The major products formed from these reactions are highly pure and suitable for use in PET imaging .
Aplicaciones Científicas De Investigación
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile is primarily used as a PET imaging probe for Alzheimer’s disease and other neurodegenerative diseases . It has also been used to label prion plaques in vitro, providing new diagnostic possibilities for prion diseases such as Creutzfeldt-Jacob disease . Additionally, this compound is utilized in fluorescence microscopy for tissue staining due to its solvent polarity and viscosity-dependent fluorescent properties .
Mecanismo De Acción
The mechanism of action of 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile involves its ability to selectively label specific molecular targets. In the case of Alzheimer’s disease, it binds to β-amyloid protein and hyperphosphorylated tau peptides, which are the main constituents of senile plaques and neurofibrillary tangles . This selective binding allows for the visualization of these pathological features in the brain using PET imaging .
Comparación Con Compuestos Similares
Similar compounds to 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile include other PET imaging probes such as 2-(1-{6-[(2-Fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile . These compounds share similar structural features and applications in neuroimaging. this compound is unique in its high hydrophobicity and sensitivity to solvent polarity and viscosity, making it particularly effective for certain imaging applications .
Propiedades
Fórmula molecular |
C20H22FN3O |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-[1-[6-[2-(2-fluoroethoxy)ethyl-methylamino]naphthalen-2-yl]ethyl]propanedinitrile |
InChI |
InChI=1S/C20H22FN3O/c1-15(19(13-22)14-23)16-3-4-18-12-20(6-5-17(18)11-16)24(2)8-10-25-9-7-21/h3-6,11-12,15,19H,7-10H2,1-2H3 |
Clave InChI |
YUYARAMDABDJAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)N(C)CCOCCF)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)

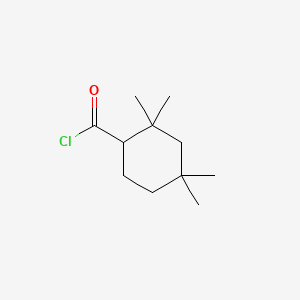
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
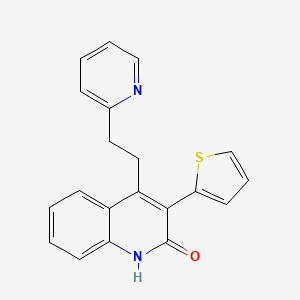
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
urea](/img/structure/B13850726.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
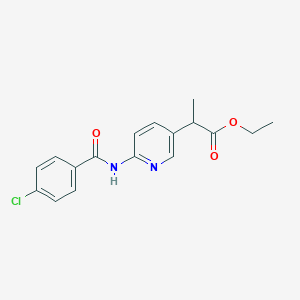
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)

